molecular formula C18H24N6O2S B2410112 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 946283-09-6

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2410112
CAS No.: 946283-09-6
M. Wt: 388.49
InChI Key: GMNCJBSJTUWPFS-UHFFFAOYSA-N
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Description

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound exhibiting intriguing properties that have garnered significant attention in scientific research. Its unique structural elements include a pyrazolo[3,4-d]pyrimidin scaffold, a propylamino group, a propylthio moiety, and a furan carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide generally involves multi-step processes:

  • Construction of the pyrazolo[3,4-d]pyrimidin ring: : This is often achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

  • Introduction of the propylamino group: : This typically involves nucleophilic substitution reactions, using amines as the nucleophiles.

  • Addition of the propylthio moiety: : Achieved through thiol-ene reactions or substitution reactions using thiols or related sulfur-containing compounds.

  • Linkage to furan-2-carboxamide: : The final step involves coupling reactions, often amidation, to attach the pyrazolo[3,4-d]pyrimidin core to the furan-2-carboxamide moiety.

Industrial Production Methods

Industrial production methods focus on optimizing yields, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis, automation of reaction sequences, and application of green chemistry principles are commonly employed to enhance sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions including:

  • Oxidation: : Transformations involving the furan ring, leading to the formation of furanoquinones or ring-opened products.

  • Reduction: : Reactions affecting the nitro or azo functionalities, converting them into amines or hydrazines.

  • Substitution: : Electrophilic or nucleophilic substitutions predominantly involving the propylamino or propylthio groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide, etc.

  • Reducing agents: : Sodium borohydride, hydrogen gas over catalysts.

  • Substitution reagents: : Halogenating agents, nucleophiles such as alkoxides, thiolates.

Major Products Formed

The reactions yield a wide array of products including derivatives with modified electronic properties, enhanced stability, or functionalized groups suitable for further transformations or applications.

Scientific Research Applications

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is utilized across diverse fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, or as a catalyst/ligand in various reactions.

  • Biology: : Studies on enzyme inhibition, receptor binding, and cellular uptake.

  • Medicine: : Investigations into its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral effects.

  • Industry: : Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of this compound hinges on its interaction with molecular targets and pathways:

  • Molecular targets: : Includes enzymes, receptors, and DNA/RNA interactions.

  • Pathways involved: : Involves modulation of signaling pathways, induction/inhibition of gene expression, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(methylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(4-(ethylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Comparison Highlights

While structurally analogous, N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide demonstrates distinct characteristics in terms of:

  • Reactivity and stability: : Enhanced due to the propyl groups.

  • Biological activity: : Varies based on the specific interaction with biological targets.

  • Physical properties: : Such as solubility, melting point, and crystallinity, which affect its application potential.

This compound stands out due to its multifaceted applications and unique structural features that contribute to its versatility in scientific research and industrial applications. What intrigues you the most about it?

Properties

IUPAC Name

N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-3-7-19-15-13-12-21-24(16(13)23-18(22-15)27-11-4-2)9-8-20-17(25)14-6-5-10-26-14/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,20,25)(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCJBSJTUWPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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